5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine
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Overview
Description
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can produce monoarylated-1,6-naphthyridines . Industrial production methods often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylboronic acids, which can lead to the formation of monoarylated or diarylated products . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylboronic acids can yield monoarylated-1,6-naphthyridines or diarylated-1,6-naphthyridines .
Scientific Research Applications
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine has a wide range of scientific research applications. In medicinal chemistry, it is known for its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . It is also used in diagnostics, agriculture, industrial endeavors, and photophysical applications . Additionally, derivatives of this compound have been screened for activity against HIV-1 infection in cell culture .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase have been shown to promote aberrant multimerization of the integrase enzyme, making them attractive targets for antiviral chemotherapy .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine can be compared with other similar compounds, such as 5,6,7,8-tetrahydro-1,6-naphthyridine and methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate . These compounds share a similar fused-ring system but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific pharmacological activities and its potential as a target for antiviral chemotherapy .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
VETCYYYADQJTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=N2 |
Origin of Product |
United States |
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